molecular formula C8H5ClN2O2 B2691510 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2044704-53-0

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2691510
CAS No.: 2044704-53-0
M. Wt: 196.59
InChI Key: DNDOADBFVQQSPT-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. It is an off-white solid that is typically stored at temperatures between 0-8°C .

Preparation Methods

The synthesis of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological characteristics.

Biological Activity

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and research articles.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism behind its anticancer activity may involve the inhibition of specific kinases that are crucial for cancer progression, such as AXL and c-MET kinases, which are implicated in metastasis and therapy resistance .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Kinase inhibition
A5498.3Kinase inhibition

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . Inhibition of the interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a potential target for treating inflammatory diseases. Selective inhibitors derived from pyrazolo[1,5-a]pyrimidine structures have shown significant potency in reducing cytokine secretion in animal models .

Table 2: Inhibition of Cytokine Secretion

CompoundPercent Inhibition (%)Model Used
4-Chloropyrazolo Acid75Rat whole-blood assay
Control10Vehicle-treated animals

Enzyme Inhibition

The compound has been shown to inhibit various enzymes critical for cellular processes. Notably, it acts as a selective inhibitor of CK2 kinase, which is involved in cell proliferation and survival. The development of derivatives with enhanced selectivity for CK2 has been reported, indicating a promising avenue for therapeutic applications in cancer and autoimmune diseases .

Study on Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in an animal model of rheumatoid arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers and joint swelling compared to control groups .

Properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDOADBFVQQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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